molecular formula C9H20O2Si B13446257 tert-Butyl(dimethyl)silyl propionate

tert-Butyl(dimethyl)silyl propionate

Cat. No.: B13446257
M. Wt: 188.34 g/mol
InChI Key: WNORCYXNCTYGSE-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl propionate is a compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal. This compound is particularly useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)silyl propionate can be synthesized by reacting tert-butyl(dimethyl)silyl chloride with propionic acid in the presence of a base such as imidazole or pyridine. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a silyl ester intermediate, which then reacts with the propionic acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)silyl propionate undergoes various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and carboxylic acids.

    Reduction: Alcohols and silanes.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)silyl propionate involves the formation of a stable silyl ether bond with alcohols. This bond is resistant to various chemical conditions, protecting the alcohol group during subsequent reactions. The silyl group can be selectively removed using fluoride ions, which attack the silicon atom and cleave the silyl ether bond .

Comparison with Similar Compounds

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-7-8(10)11-12(5,6)9(2,3)4/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNORCYXNCTYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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